6-((3-chlorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Description
The compound “6-((3-chlorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one” is a type of pyrimido[4,5-d]pyrimidine, which is a bicyclic [6 + 6] system . Pyrimido[4,5-d]pyrimidines have gained significant importance due to their diverse biological applications and large-scale synthetic importance .
Synthesis Analysis
A series of hybrid aza heterocycles containing pyrazolopyrimidin-4(5H)-ones were synthesized from 1,3-dipolar cycloaddition reaction of pyrazolopyrimidinone based alkyne with azides using Cu(II) catalyst in the presence of sodium ascorbate .Molecular Structure Analysis
The molecular structure of “this compound” is a part of the pyrimido[4,5-d]pyrimidine class of compounds. These compounds are bicyclic with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .Chemical Reactions Analysis
The reactivities of the substituents linked to the ring carbon and nitrogen atoms of pyrimido[4,5-d]pyrimidines have been studied . The compound “this compound” could potentially exhibit similar reactivities.Future Directions
The future directions for the study of “6-((3-chlorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one” and similar compounds could involve further exploration of their synthesis methods, reactivities, and biological applications . Additionally, these compounds could be optimized to serve as new chemical entities for discovering new anticancer agents .
Mechanism of Action
Target of Action
Similar compounds such as thieno[2,3-d]pyrimidin-4(3h)-ones have been reported to exhibit significant antimycobacterial activity against mycobacterium tuberculosis .
Mode of Action
It can be inferred that the compound interacts with its targets in a way that inhibits their function, leading to its antimycobacterial activity .
Biochemical Pathways
Given its antimycobacterial activity, it can be hypothesized that the compound interferes with essential biochemical pathways in mycobacterium tuberculosis, leading to its inhibitory effect .
Result of Action
Based on its reported antimycobacterial activity, it can be inferred that the compound leads to the inhibition or death of mycobacterium tuberculosis cells .
Properties
IUPAC Name |
6-[(3-chlorophenyl)methylsulfanyl]-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4OS/c13-8-3-1-2-7(4-8)6-19-12-15-10-9(5-14-17-10)11(18)16-12/h1-5H,6H2,(H2,14,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYGYAWPYNNXBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSC2=NC3=C(C=NN3)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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